5-bromo-N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]pyridine-3-carboxamide
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Overview
Description
5-bromo-N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with bromine and carboxamide groups, along with a phenyl ring that contains additional bromine and hydroxyl groups. The unique structure of this compound makes it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 5-bromo-2-hydroxy-3-methylbenzaldehyde and 5-bromo-3-aminopyridine-3-carboxamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of 5-bromo-2-hydroxy-3-methylbenzoic acid or 5-bromo-2-hydroxy-3-methylbenzophenone.
Reduction: Formation of 5-bromo-N-[(5-bromo-2-hydroxy-3-methylphenyl)methylamino]pyridine-3-carboxamide.
Substitution: Formation of derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
5-bromo-N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide
- 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 5-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-bromo-N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both bromine and hydroxyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2N3O2/c1-8-2-11(15)3-9(13(8)20)6-18-19-14(21)10-4-12(16)7-17-5-10/h2-7,20H,1H3,(H,19,21)/b18-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFZPFDEBRBTBY-NGYBGAFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=NNC(=O)C2=CC(=CN=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)/C=N/NC(=O)C2=CC(=CN=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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